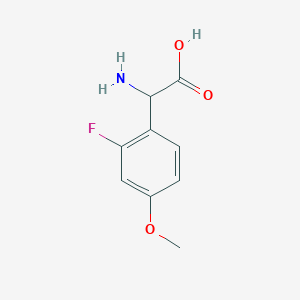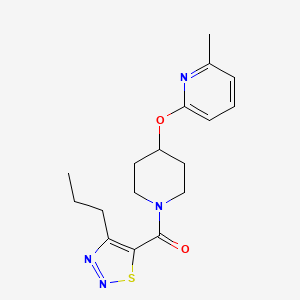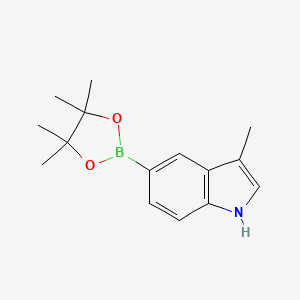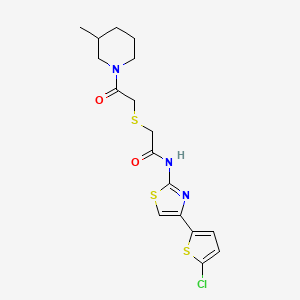![molecular formula C15H9N3 B2696013 7-(2-苯乙炔基)吡啶并[2,3-b]吡嘧啶 CAS No. 1264192-44-0](/img/structure/B2696013.png)
7-(2-苯乙炔基)吡啶并[2,3-b]吡嘧啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(2-Phenylethynyl)pyrido[2,3-b]pyrazine is a chemical compound with the CAS Number: 1264192-44-0 . It has a molecular weight of 231.26 .
Synthesis Analysis
The synthesis of pyrido[2,3-b]pyrazine derivatives involves various methods including cyclization, ring annulation, cycloaddition, and direct C-H arylation . A study reported the synthesis of novel pyrido[2,3-b]pyrazine based heterocyclic compounds .Molecular Structure Analysis
The molecular structure of 7-(2-Phenylethynyl)pyrido[2,3-b]pyrazine can be analyzed using spectral techniques such as NMR and FT-IR . The InChI code for this compound is 1S/C15H9N3/c1-2-4-12(5-3-1)6-7-13-10-14-15(18-11-13)17-9-8-16-14/h1-5,8-11H .Physical And Chemical Properties Analysis
The physical and chemical properties of 7-(2-Phenylethynyl)pyrido[2,3-b]pyrazine include a density of 1.4±0.1 g/cm3, boiling point of 465.4±40.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.1 mmHg at 25°C . It also has a molar refractivity of 65.3±0.4 cm3 .科学研究应用
Organic Light-Emitting Diodes (OLEDs) and Displays
The design and synthesis of novel fluorescent materials play a crucial role in developing cost-effective multicolor displays. Researchers have explored pyrido[2,3-b]pyrazine as a core structure for full-color emitting materials in OLEDs . Its high photoluminescence quantum efficiency (PLQY) makes it promising for achieving vibrant and efficient displays.
Nonlinear Optical (NLO) Materials
Pyrido[2,3-b]pyrazine derivatives exhibit remarkable contributions to nonlinear optical (NLO) applications. These compounds have been investigated for their NLO response, which is essential for technologies like frequency conversion, optical switching, and data communication . Their unique electronic properties make them interesting candidates for NLO devices.
Electrochemical Sensing of DNA
Compounds based on pyrido[2,3-b]pyrazine have been utilized for the first time in electrochemical sensing of DNA. Their chemical structures and properties were ascertained through experimental techniques and density functional theory (DFT) computations. These materials show potential for biosensing applications, especially in detecting DNA sequences .
In Vitro Antioxidant Activity
Researchers have explored the antioxidant properties of pyrido[2,3-b]pyrazine-based heterocyclic compounds. These molecules exhibit significant antioxidant activity in vitro, making them relevant for potential therapeutic applications . Antioxidants play a crucial role in protecting cells from oxidative stress and preventing various diseases.
Antiurease Activity
Pyrido[2,3-b]pyrazine derivatives have also been evaluated for their antiurease activity. Urease is an enzyme involved in the hydrolysis of urea, and inhibiting its activity can have implications in treating conditions related to urease overactivity, such as kidney stones and urinary tract infections . These compounds may serve as leads for developing urease inhibitors.
Materials Chemistry and Synthesis
Beyond specific applications, pyrido[2,3-b]pyrazine serves as a versatile building block in materials chemistry. Researchers can modify its structure to create new derivatives with tailored properties. Its simple molecular structure and synthetic accessibility make it valuable for designing functional materials .
未来方向
作用机制
Mode of Action
It has been suggested that it may interact with its targets through a process known as excited-state proton-coupled electron transfer (pcet) . This process is a key step in the photo-oxidation of small, electron-rich systems possessing acidic hydrogen atoms .
Biochemical Pathways
It has been suggested that it may have a role in electrochemical dna sensing and antioxidant activity .
Pharmacokinetics
These properties are crucial for understanding the bioavailability of the compound .
Result of Action
It has been suggested that it may have remarkable nonlinear optical (nlo) response .
Action Environment
Environmental factors such as temperature, ph, and light exposure can generally affect the stability and efficacy of chemical compounds .
属性
IUPAC Name |
7-(2-phenylethynyl)pyrido[2,3-b]pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9N3/c1-2-4-12(5-3-1)6-7-13-10-14-15(18-11-13)17-9-8-16-14/h1-5,8-11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDZGDFGAGYQSPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CC3=NC=CN=C3N=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(2-Phenylethynyl)pyrido[2,3-b]pyrazine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(3-(1H-imidazol-1-yl)propyl)-2-(4-fluorophenyl)-N-(4-methoxybenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2695937.png)



![1-{[4-(Acetylamino)phenyl]sulfonyl}-4-phenyl-4-piperidinecarboxylic acid](/img/structure/B2695943.png)

![1-(4-Hydroxy-1-azaspiro[4.5]decan-1-yl)prop-2-en-1-one](/img/structure/B2695946.png)

![N-(2-chlorobenzyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2695949.png)
![2-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2695950.png)

